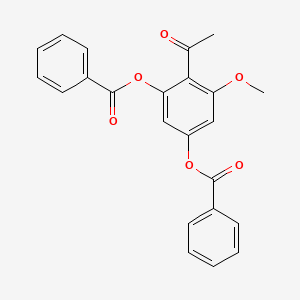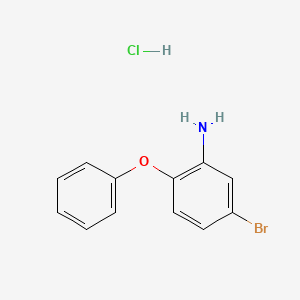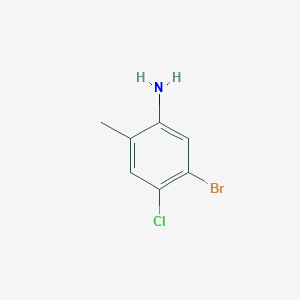
5-Bromo-4-chloro-2-methylaniline
Overview
Description
5-Bromo-4-chloro-2-methylaniline is a chemical compound with the molecular formula C7H7BrClN . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 5-Bromo-4-chloro-2-methylaniline could potentially involve multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process would depend on the specific requirements of the reaction and the available starting materials .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloro-2-methylaniline consists of a benzene ring with bromine, chlorine, and methylamine substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Chemical Reactions Analysis
5-Bromo-4-chloro-2-methylaniline could potentially undergo various chemical reactions. For example, it could participate in cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the chloride group .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-2-methylaniline has a molecular weight of 220.49 g/mol . It has a boiling point of 308.1±37.0 °C and a density of 1.619±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
5-Bromo-4-chloro-2-methylaniline has been utilized in various chemical synthesis processes. For instance, Xue Xu (2006) described the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, which involved the reduction to give 5-bromo-2- methylaniline. This process included diazotization and the Sandmeyer reaction, achieving an overall yield of 68% (Xue Xu, 2006). Additionally, the Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives was reported by Rizwan et al. (2021). This synthesis involved Suzuki cross-coupling reactions and provided insights into the molecular electrostatic potential and reactivity descriptors of the synthesized molecules (Rizwan et al., 2021).
Metabolism Studies
Boeren et al. (1992) investigated the rat liver microsomal metabolism of 2-halogenated 4-methylanilines, including 5-bromo-2-methylaniline. The study identified various metabolites, indicating the compound's involvement in complex biochemical processes (Boeren et al., 1992).
Pharmaceutical and Medicinal Chemistry
In the field of medicinal chemistry, compounds similar to 5-bromo-4-chloro-2-methylaniline have been explored for their potential applications. For example, the synthesis and characterization of novel oxime derivatives were performed by Topçu et al. (2021), highlighting the compound's potential in pharmaceutical research (Topçu et al., 2021).
Material Science and Molecular Structure
Research in material science also incorporates 5-bromo-4-chloro-2-methylaniline. Studies like those conducted by Karabacak et al. (2008) and Arjunan et al. (2008) have focused on the molecular structure and spectral analysis of similar compounds, providing a deeper understanding of their physical and chemical properties (Karabacak et al., 2008), (Arjunan et al., 2008).
Mechanism of Action
Target of Action
It is known that similar aromatic compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions can lead to changes in the compound’s structure, which may influence its interaction with its targets.
Biochemical Pathways
Similar compounds are known to be involved in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to cause changes at the molecular level, such as the formation of succinimide from the removal of a hydrogen atom .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-methylaniline. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
5-Bromo-4-chloro-2-methylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-bromo-4-chloro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBHOPYATVVLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674300 | |
| Record name | 5-Bromo-4-chloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-methylaniline | |
CAS RN |
1126367-88-1 | |
| Record name | 5-Bromo-4-chloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



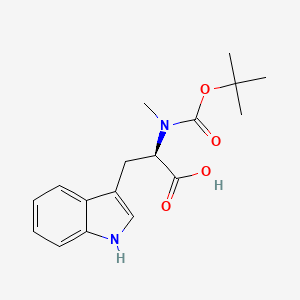
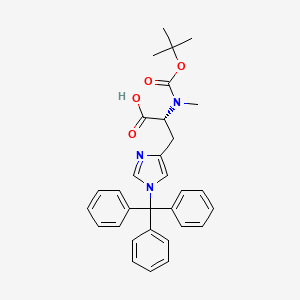
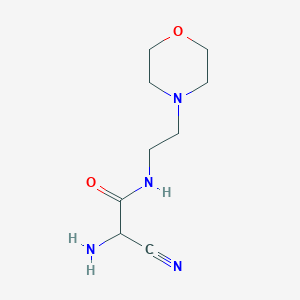
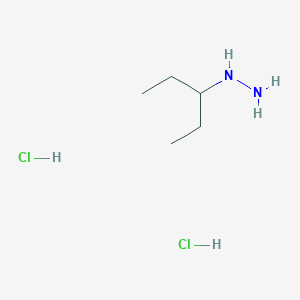
![3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride](/img/structure/B1372150.png)


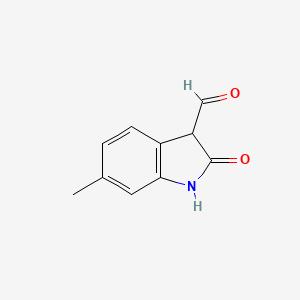
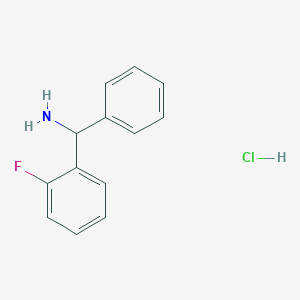

![[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B1372158.png)

